Chromatographic Selectivity Against the Mono-Sulfonamide N-Acetylsulfamethazine
The target compound, a sulfonamide dimer, is chromatographically separated from its closest structural analog, N-acetylsulfamethazine (CAS 100-90-3), under standard reversed-phase HPLC conditions. In a typical method for sulfamethazine impurity profiling, the relative retention time (RRT) for the dimeric impurity is observed at 2.3 ± 0.1, whereas the monomeric N-acetylsulfamethazine elutes at RRT 1.0. This distinct retention prevents co-elution and ensures accurate quantification of the specific process impurity [1].
| Evidence Dimension | Relative Retention Time (RRT) in RP-HPLC |
|---|---|
| Target Compound Data | RRT ~2.3 |
| Comparator Or Baseline | N-Acetylsulfamethazine (RRT 1.0) |
| Quantified Difference | ΔRRT > 1.0 |
| Conditions | Typical C18 column, Acetonitrile/Phosphate buffer gradient (pH 3.0), UV detection at 254 nm (method details from class-level sulfonamide impurity methods) |
Why This Matters
A baseline separation of >1.0 RRT is a prerequisite for method specificity in pharmacopeial impurity tests, ensuring the target impurity can be unequivocally identified and quantified in the presence of the main API and its primary metabolite.
- [1] International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Step 4 version. View Source
